molecular formula C12H14O2 B2974383 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid CAS No. 1225504-30-2

2-[1-(4-Methylphenyl)cyclopropyl]acetic acid

Cat. No.: B2974383
CAS No.: 1225504-30-2
M. Wt: 190.242
InChI Key: BCXXRXVMJDNELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Methylphenyl)cyclopropyl]acetic acid is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclopropyl ring attached to an acetic acid moiety, with a 4-methylphenyl group substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the acetic acid moiety. One common method involves the reaction of 4-methylphenylmagnesium bromide with cyclopropylcarboxylic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methylphenyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methylbenzoylcyclopropane, while reduction could produce 2-[1-(4-Methylphenyl)cyclopropyl]ethanol.

Scientific Research Applications

2-[1-(4-Methylphenyl)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid
  • 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid
  • 2-[1-(4-Nitrophenyl)cyclopropyl]acetic acid

Uniqueness

2-[1-(4-Methylphenyl)cyclopropyl]acetic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[1-(4-methylphenyl)cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-2-4-10(5-3-9)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXXRXVMJDNELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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